molecular formula C16H20ClNO4S B12706036 Benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester CAS No. 135813-00-2

Benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester

Cat. No.: B12706036
CAS No.: 135813-00-2
M. Wt: 357.9 g/mol
InChI Key: OOXDNWKNHFWPEV-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound with the molecular formula C16H20ClNO4S. This compound is known for its unique structural features, which include a benzoic acid core substituted with a chloro group, an oxetanyl ring, and a thioxomethylamino group.

Preparation Methods

The synthesis of benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound’s thioxomethylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxetanyl ring may also contribute to its reactivity by undergoing ring-opening reactions under certain conditions .

Comparison with Similar Compounds

Similar compounds to benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester include:

Properties

CAS No.

135813-00-2

Molecular Formula

C16H20ClNO4S

Molecular Weight

357.9 g/mol

IUPAC Name

propan-2-yl 2-chloro-5-[(3-methyloxetan-3-yl)methoxycarbothioylamino]benzoate

InChI

InChI=1S/C16H20ClNO4S/c1-10(2)22-14(19)12-6-11(4-5-13(12)17)18-15(23)21-9-16(3)7-20-8-16/h4-6,10H,7-9H2,1-3H3,(H,18,23)

InChI Key

OOXDNWKNHFWPEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OCC2(COC2)C)Cl

Origin of Product

United States

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